molecular formula C22H25NO4 B4922995 cyclohexyl 4-[(2-ethoxybenzoyl)amino]benzoate

cyclohexyl 4-[(2-ethoxybenzoyl)amino]benzoate

Cat. No. B4922995
M. Wt: 367.4 g/mol
InChI Key: WCVCWMJGGFNBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 4-[(2-ethoxybenzoyl)amino]benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of benzoic acid and is also known as Ebenzperox.

Mechanism of Action

Cyclohexyl 4-[(2-ethoxybenzoyl)amino]benzoate functions as a microtubule destabilizer, disrupting the formation of microtubules and inhibiting cell division. This mechanism of action makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that cyclohexyl 4-[(2-ethoxybenzoyl)amino]benzoate has low toxicity and is well-tolerated in animal models. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using cyclohexyl 4-[(2-ethoxybenzoyl)amino]benzoate in lab experiments is its low toxicity, which allows for higher doses to be administered. However, its limited solubility in water can present challenges in certain experimental setups.

Future Directions

There are several potential future directions for research involving cyclohexyl 4-[(2-ethoxybenzoyl)amino]benzoate. One area of interest is the development of more effective methods for delivering the compound to cancer cells. Additionally, further studies could explore its potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of cyclohexyl 4-[(2-ethoxybenzoyl)amino]benzoate involves the reaction of cyclohexanone with 4-aminobenzoic acid to form cyclohexyl 4-aminobenzoate. This intermediate is then reacted with 2-ethoxybenzoyl chloride to form the final product, cyclohexyl 4-[(2-ethoxybenzoyl)amino]benzoate.

Scientific Research Applications

Cyclohexyl 4-[(2-ethoxybenzoyl)amino]benzoate has been studied for its potential applications in the treatment of cancer, specifically as an inhibitor of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and the inhibition of its polymerization can lead to the death of cancer cells.

properties

IUPAC Name

cyclohexyl 4-[(2-ethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-2-26-20-11-7-6-10-19(20)21(24)23-17-14-12-16(13-15-17)22(25)27-18-8-4-3-5-9-18/h6-7,10-15,18H,2-5,8-9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVCWMJGGFNBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Ethoxy-benzoylamino)-benzoic acid cyclohexyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.